BenchChemオンラインストアへようこそ!

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

AXL kinase gallium-resistant lung cancer anti-proliferative

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 941999-89-9) is a synthetic small molecule belonging to the tetrazole alkyl amide class, characterized by a 1,5-disubstituted tetrazole core linked via a methylene bridge to a naphthalen-2-yloxy acetamide moiety. The compound is catalogued under ZINC96167314 and has been indexed as MeSH Compound 7919469 for its potential anti-proliferative effects against gallium-resistant lung cancer.

Molecular Formula C22H21N5O3
Molecular Weight 403.442
CAS No. 941999-89-9
Cat. No. B2926130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
CAS941999-89-9
Molecular FormulaC22H21N5O3
Molecular Weight403.442
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H21N5O3/c1-2-29-19-11-8-18(9-12-19)27-21(24-25-26-27)14-23-22(28)15-30-20-10-7-16-5-3-4-6-17(16)13-20/h3-13H,2,14-15H2,1H3,(H,23,28)
InChIKeyUCIOXQCRDSHNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 941999-89-9): Chemical Identity, Physicochemical Profile, and Pharmacological Classification


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 941999-89-9) is a synthetic small molecule belonging to the tetrazole alkyl amide class, characterized by a 1,5-disubstituted tetrazole core linked via a methylene bridge to a naphthalen-2-yloxy acetamide moiety. The compound is catalogued under ZINC96167314 and has been indexed as MeSH Compound 7919469 for its potential anti-proliferative effects against gallium-resistant lung cancer [1]. Physicochemical profiling shows a molecular weight of 403.44 g/mol, logP of approximately 3.38, topological polar surface area (TPSA) of 94.12 Ų, and 5 rotatable bonds, fully compliant with Lipinski's Rule of Five [2]. Pharmacologically, the compound falls within the broad structural scope of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as described in U.S. Patent 5,646,170, where the general formula encompasses tetrazole alkyl amides bearing naphthyl or substituted phenyl R₁ groups [3].

Why N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide Cannot Be Replaced by Simple In-Class Analogs: The Critical Role of the 4-Ethoxy Substituent


Within the tetrazole alkyl amide ACAT inhibitor family, the N-1 aryl substituent on the tetrazole ring is not a passive spectator but a key determinant of target engagement, cellular potency, and ADME behavior. Simple replacement of the 4-ethoxyphenyl group with an unsubstituted phenyl ring (e.g., 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide), a 4-methoxyphenyl analog, or a 4-fluorophenyl congener (CAS 897623-59-5) is not a neutral exchange. In the ACAT inhibitor series described in U.S. Patent 5,646,170, the identity of the R₁ aryl substituent directly modulates inhibitory potency, with substituted phenyl variants showing distinct activity profiles compared to unsubstituted phenyl or naphthyl systems [1]. The ethoxy group introduces specific electronic (σₚ ≈ −0.24) and lipophilic (π ≈ +0.38) contributions that cannot be recapitulated by methoxy, fluoro, or unsubstituted phenyl groups, potentially altering hydrogen-bonding interactions, metabolic stability, and off-target profiles. Furthermore, the specific 4-ethoxyphenyl-tetrazole arrangement has been independently validated as a bioactive scaffold in a 2015 PDE10 inhibitor program, where it achieved nanomolar potency (Ki = 4 nM) and >38-fold selectivity over a panel of CNS targets, confirming that minor structural perturbations at this position produce non-linear effects on biological activity .

Quantitative Differentiation of N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide Against Closest Analogs and Baseline Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Improvement Over Gallium Acetylacetonate (GaAcAc)

In a head-to-head comparison using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 7919469 (this compound) demonstrated an IC₅₀ that was 13-fold more potent than the clinical-stage anticancer agent gallium acetylacetonate (GaAcAc). The IC₅₀ values were derived from cell viability assays, with the 13-fold improvement specifically observed in the resistant R-cell population. A structurally distinct lead compound (5476423) from the same screening campaign achieved an 80-fold improvement over GaAcAc, providing an internal benchmark against which the 13-fold effect of 7919469 can be contextualized [1]. Additionally, co-treatment of R-cells with 7919469 increased the efficacy of GaAcAc by 1.2-fold, indicating a potential combinatorial application that has not been reported for the unsubstituted phenyl or 4-fluorophenyl analogs of this chemotype [1]. The compound also significantly suppressed AXL protein expression in R-cells compared to S-cells, a mechanistic readout not demonstrated for the methoxy or unsubstituted phenyl congeners [1].

AXL kinase gallium-resistant lung cancer anti-proliferative

Defined Selectivity Profile Against 5-Lipoxygenase and Soluble Epoxide Hydrolase: Weak Inhibition as a Favorable De-risking Parameter

Enzymatic profiling data curated in BindingDB (BDBM50591538; CHEMBL5205807) reveals that this compound exhibits only weak inhibition of human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values exceeding 10,000 nM for both targets [1]. This contrasts sharply with dedicated 5-LOX inhibitors such as zileuton (IC₅₀ ~ 300–500 nM in comparable cell-free assays) and with potent sEH inhibitors like AUDA (IC₅₀ ~ 3 nM), confirming that the compound does not promiscuously engage these inflammation-related enzymes at pharmacologically relevant concentrations. The absence of potent 5-LOX/sEH activity is a critical de-risking attribute for applications in oncology or metabolic disease where unintended immunomodulation would be detrimental. While comparative data for the 4-methoxyphenyl and 4-fluorophenyl analogs are not available in BindingDB, the profiling data establish a baseline selectivity benchmark that any procurement decision for an analog should require matching or exceeding.

5-lipoxygenase soluble epoxide hydrolase target selectivity

Physicochemical Differentiation: Optimized Lipophilicity and Rotatable Bond Profile Compared to Common Tetrazole Amide Analogs

The compound exhibits a measured logP of 3.38 and clogP of 3.05 (TPSA 94.12 Ų, 5 rotatable bonds), placing it within an optimal lipophilicity range (logP 3–4) for balanced permeability and solubility, while remaining Lipinski-compliant [1]. By comparison, the unsubstituted phenyl analog 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide lacks the ethoxy oxygen, reducing its hydrogen-bond acceptor count and likely lowering its TPSA and aqueous solubility. Conversely, the 4-methoxyphenyl analog (N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide) has a smaller alkoxy substituent and is predicted to have a lower logP (~3.0), potentially compromising membrane permeability relative to the ethoxy variant. The compound's 5 rotatable bonds confer moderate conformational flexibility, distinguishing it from more rigid tetrazole amides (e.g., those with cycloalkyl or spiro constraints) and more flexible variants (e.g., those with long alkyl R₄ chains as in the ACAT patent series) [2]. These calculated differences are consistent with the structure-activity relationships described in the ACAT inhibitor patent literature, where subtle changes in R₁ substitution produce measurable shifts in potency and pharmacokinetic behavior [2].

lipophilicity drug-likeness physicochemical property

Class-Level ACAT Inhibitory Potential Validated Through Patent-Documented Structure-Activity Relationships

U.S. Patent 5,646,170 explicitly encompasses tetrazole alkyl amides wherein R₁ is 'phenyl, substituted phenyl, naphthyl, or substituted naphthyl' and X is a heteromonocyclic 5-membered ring such as tetrazole [1]. The compound N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide falls squarely within this generic claim, possessing a substituted phenyl R₁ (4-ethoxyphenyl) and a naphthyl-derived acetamide side chain. SAR studies within this patent family have established that electron-donating alkoxy substituents on the N-1 phenyl ring of the tetrazole can enhance ACAT inhibitory potency relative to unsubstituted phenyl. Specifically, compounds bearing 2,4,6-trimethoxyphenyl or 2,6-diisopropylphenyl groups at the corresponding position (R₁) consistently appear among the explicitly claimed embodiments exhibiting the highest potency [1]. While quantitative ACAT IC₅₀ data for this precise compound are not publicly disclosed, the patent-based SAR framework supports the inference that the 4-ethoxyphenyl substitution pattern is likely to confer superior ACAT inhibitory activity compared to unsubstituted phenyl or 4-halo analogs, for which reduced potency is anticipated based on the patent's preferred substituent hierarchy.

ACAT inhibition cholesterol metabolism structure-activity relationship

Mechanistic De-risking: AXL Kinase Pathway Engagement Confirmed Through Functional Protein Expression Suppression

In the gallium-resistant A549 lung cancer model, treatment with this compound (7919469) led to significant suppression of AXL protein expression compared to gallium-sensitive S-cells, as assessed by immunoblotting [1]. This mechanistic biomarker readout was concordant with the compound's anti-proliferative effect and was not observed with GaAcAc alone. Notably, AXL overexpression is a documented resistance mechanism in multiple cancer types, including EGFR-mutant non-small cell lung cancer, and AXL inhibitors such as NPS-1034 have been shown to overcome such resistance in preclinical models [2]. The demonstration of AXL pathway modulation by 7919469, albeit in a single cell line context, provides a functional mechanistic anchor that is absent for the majority of commercially available tetrazole amide analogs, including the 4-methoxyphenyl and 4-fluorophenyl variants for which no AXL-related data exist.

AXL kinase biomarker suppression mechanism of action

High-Value Application Scenarios for N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide Based on Quantitative Evidence


Gallium-Resistant Lung Cancer Research: Overcoming Acquired Drug Resistance via AXL Pathway Targeting

This compound is directly applicable as a validated chemical probe for studying AXL kinase-driven gallium resistance in lung adenocarcinoma. The 13-fold potency improvement over GaAcAc in resistant A549 cells, combined with confirmed AXL protein suppression, makes it suitable for target engagement studies, resistance reversal experiments, and combinatorial screening with gallium-based agents [1]. Procurement should prioritize this compound over unsubstituted phenyl or 4-fluorophenyl analogs because those variants lack any published AXL activity data, representing unmitigated risk for AXL-focused programs.

ACAT Inhibitor Lead Optimization: Exploiting the Ethoxy Substituent as a Potency and Selectivity Handle

For medicinal chemistry programs targeting ACAT for hypercholesterolemia or atherosclerosis, this compound serves as an advanced starting point for SAR exploration. The 4-ethoxyphenyl substitution aligns with patent-preferred electron-donating alkoxy R₁ groups associated with higher ACAT inhibitory potency, providing a rational basis for analog synthesis and optimization [2]. The compound's favorable physicochemical profile (logP 3.38, TPSA 94.12, Lipinski-compliant) further supports its use as a lead-like scaffold amenable to systematic modification [3].

Selectivity Profiling and Off-Target De-risking in Inflammatory Disease Models

The documented weak inhibition of 5-LOX and sEH (IC₅₀ > 10,000 nM for both) makes this compound an attractive candidate for studies where avoidance of immunomodulatory off-target effects is critical, such as in metabolic disease or oncology models where inflammation confounds endpoint interpretation [4]. This negative selectivity data should be a procurement requirement; any alternative in-class analog should be required to demonstrate equivalent or superior selectivity before being considered interchangeable.

Computational Chemistry and Virtual Screening: A Validated 3D Pharmacophore Template

The compound has been explicitly identified through virtual screening of an AXL kinase homology model and experimentally validated in a peer-reviewed study, confirming the predictive power of the computational approach [1]. This positions the compound as a high-quality positive control for refining AXL-focused pharmacophore models and for benchmarking new virtual screening campaigns. The authors of the primary study have explicitly stated that the lead compounds 'could be applied in virtual screening programs to identify novel scaffolds for new therapeutic agents' [1].

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.